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Compound Name:
N-Boc-N-isopropylamino-acetic

acid

Cat. No.: B137169 Get Quote

An In-depth Technical Guide to the Synthesis of N-Boc-N-isopropylamino-acetic acid

This guide provides a comprehensive overview of the synthesis of N-Boc-N-isopropylamino-
acetic acid, a valuable building block for researchers, scientists, and professionals in drug

development. N-alkylated amino acids are crucial components in medicinal chemistry, often

incorporated into peptides and peptidomimetics to enhance metabolic stability, conformational

rigidity, and biological activity. This document details a common and effective synthetic

pathway, including experimental protocols, quantitative data, and process visualizations.

Synthesis Pathway Overview
The preparation of N-Boc-N-isopropylamino-acetic acid is typically achieved through the N-

alkylation of a protected glycine precursor. A robust and widely applicable method involves the

formation of a dianion from N-Boc-glycine using a strong, hindered base, followed by selective

alkylation of the nitrogen atom with an isopropyl halide.[1] This approach prevents undesired O-

alkylation of the carboxylate group and ensures a high yield of the target compound.

The overall process can be visualized as a two-stage logical flow:
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Stage 1: Precursor Synthesis

Stage 2: N-Alkylation
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Use as starting material

N-Boc-N-isopropylamino-acetic acid

Hindered Base (KOtBu) Isopropyl Halide (e.g., 2-Iodopropane)

Click to download full resolution via product page

Caption: Logical flow from glycine to the final product.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis.

Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)glycine
(N-Boc-glycine)
This initial step involves the protection of the amino group of glycine using di-tert-butyl

dicarbonate ((Boc)₂O).[2]

Materials:

Glycine
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Sodium bicarbonate (NaHCO₃)

Di-tert-butyl dicarbonate ((Boc)₂O)

Deionized water

Ethyl acetate

Hydrochloric acid (1M HCl)

Saturated brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve glycine (1.0 eq.) and sodium bicarbonate

(2.0 eq.) in deionized water. Stir the mixture until all solids are dissolved.

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in a suitable organic

solvent (like dioxane or THF) to the aqueous mixture.

Reaction Execution: Stir the resulting biphasic mixture vigorously at room temperature for

10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

Work-up:

Once the reaction is complete, wash the mixture with ethyl acetate to remove any

unreacted (Boc)₂O.

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl.

Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

Combine the organic extracts and wash with a saturated brine solution.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the

solvent under reduced pressure (rotary evaporation) to yield N-Boc-glycine, typically as a
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white solid.

Protocol 2: Synthesis of N-Boc-N-isopropylamino-acetic
acid
This protocol details the N-alkylation of the prepared N-Boc-glycine. The use of a hindered

alkoxide base like potassium tert-butoxide (KOtBu) is crucial for forming the dianion necessary

for selective N-alkylation.[1]

Materials:

N-Boc-glycine

Potassium tert-butoxide (KOtBu)

2-Iodopropane (or 2-Bromopropane)

Anhydrous tetrahydrofuran (THF)

Aqueous ammonium sulfate ((NH₄)₂SO₄) solution (weak acid quench)[1]

Diethyl ether

Deionized water

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In an oven-dried, three-necked round-bottom flask under a nitrogen

atmosphere, dissolve N-Boc-glycine (1.0 eq.) in anhydrous THF.

Base Addition: Cool the solution to below -20 °C using a dry ice/acetone bath. Slowly add

potassium tert-butoxide (2.2 eq.) portion-wise, ensuring the temperature remains low. Stir the

resulting slurry for 2 hours at this temperature to ensure complete formation of the dianion.[1]

Alkylation: Add 2-iodopropane (2.2 eq.) dropwise to the reaction mixture via a syringe.
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Reaction Execution: After the addition is complete, allow the reaction to slowly warm to room

temperature and stir for 16-24 hours. Monitor the reaction's progress by TLC.

Work-up and Isolation:

Quench the reaction by slowly adding a saturated aqueous solution of ammonium sulfate.

[1]

Remove the THF under reduced pressure.

Dilute the remaining residue with water and wash with diethyl ether to remove unreacted

alkyl halide and other non-polar impurities.

Acidify the aqueous layer to a pH of 2-3 with 1M HCl and extract the product with ethyl

acetate or diethyl ether (3 x volumes).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

Purification: Filter off the drying agent and concentrate the solvent by rotary evaporation to

yield the crude product. Further purification can be achieved via column chromatography on

silica gel if necessary.

Data Presentation
The following table summarizes the quantitative data for the N-alkylation protocol (Protocol 2),

based on a 10 mmol scale of the starting material, N-Boc-glycine.
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Reagent Formula
MW ( g/mol
)

Molar Eq.
Amount
(mmol)

Mass/Volum
e

N-Boc-

glycine
C₇H₁₃NO₄ 175.18 1.0 10.0 1.75 g

Potassium

tert-butoxide
C₄H₉KO 112.21 2.2 22.0 2.47 g

2-

Iodopropane
C₃H₇I 169.99 2.2 22.0 1.90 mL

Anhydrous

THF
C₄H₈O 72.11 - - ~100 mL

Product C₁₀H₁₉NO₄ 217.26 - - ~2.17 g (Th.)

Note: Th. = Theoretical yield.

Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the N-alkylation of N-Boc-

glycine.
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Caption: Workflow for the synthesis of N-Boc-N-isopropylamino-acetic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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